Unsevine Unsevine
Brand Name: Vulcanchem
CAS No.: 4838-99-7
VCID: VC0000061
InChI: InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1
SMILES: CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol

Unsevine

CAS No.: 4838-99-7

VCID: VC0000061

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

Purity: ≥ 98 % (TLC, mass spectrometry)

* For research use only. Not for human or veterinary use.

Unsevine - 4838-99-7

Description

Unsevine is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol. It is recognized for its unique structure and is used as a reference compound in mass spectrometric studies to understand the behavior of alkaloids. Research indicates that Unsevine can be synthesized through various methods, including preparative high-performance liquid chromatography (HPLC) for isolation and purification.

This compound interacts with specific molecular targets and pathways, affecting the central nervous system by inhibiting orientation reactions, prolonging the action of soporifics, enhancing the effects of analgesics, and preventing convulsions. Investigations suggest that Unsevine interacts with neurotransmitter receptors and ion channels in the brain. Structurally, Unsevine is similar to other alkaloids, such as ungerine, hippeastrine, and lycorine .

The potential therapeutic effects and applications of Unsevine are still being explored, making it a valuable compound for scientific research and industrial applications.

CAS No. 4838-99-7
Product Name Unsevine
Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
IUPAC Name (2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol
Standard InChI InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1
Standard InChIKey IUBHYAMIHZYNMV-AVEIZBFRSA-N
SMILES CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
Canonical SMILES CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
Purity ≥ 98 % (TLC, mass spectrometry)
Synonyms 5α-Methoxy-1-methyl-9,10-[methylenebis(oxy)]lycorenan-7α-ol
Reference - Zakirov et al., Repts. Acad. Sci. UzSSR (1966) (Russian). 6:34
PubChem Compound 21770008
Last Modified Feb 18 2024

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